5-Iodo-4-isopropyl-3-methylpyrazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H11IN2 |
|---|---|
Molecular Weight |
250.08 g/mol |
IUPAC Name |
3-iodo-5-methyl-4-propan-2-yl-1H-pyrazole |
InChI |
InChI=1S/C7H11IN2/c1-4(2)6-5(3)9-10-7(6)8/h4H,1-3H3,(H,9,10) |
InChI Key |
OMMGGRWIICBAIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)I)C(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Iodo 4 Isopropyl 3 Methylpyrazole
Regioselective Iodination Strategies of Pyrazole (B372694) Precursors
The most direct route to 5-iodo-4-isopropyl-3-methylpyrazole involves the selective iodination of the corresponding precursor, 4-isopropyl-3-methylpyrazole. The primary challenge in this approach lies in controlling the regioselectivity of the halogenation to exclusively target the C5 position of the pyrazole ring.
Electrophilic iodination is a common method for functionalizing aromatic and heteroaromatic rings. For pyrazoles, various reagents and conditions have been developed to introduce an iodine atom onto the core structure. Common iodinating agents include molecular iodine (I₂), N-iodosuccinimide (NIS), and combinations of iodine with an oxidant, such as ceric ammonium (B1175870) nitrate (B79036) (CAN). nih.govresearchgate.netcommonorganicchemistry.com
While direct electrophilic halogenation of an unsubstituted pyrazole typically occurs at the electron-rich C4 position, the presence of an isopropyl group at this position in the precursor blocks this site, thereby directing substitution to other available positions. researchgate.netresearchgate.net For targeting the C5 position, a highly effective protocol involves the deprotonation of the pyrazole followed by quenching with an electrophilic iodine source. The C5 proton of 1-substituted-3-CF₃-pyrazoles displays notable acidity, allowing for smooth deprotonation. nih.gov A similar principle applies to 4-isopropyl-3-methylpyrazole. Treatment with a strong base like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) generates a lithium pyrazolide intermediate. nih.govcommonorganicchemistry.com This anion can then be trapped by the addition of elemental iodine to yield the desired 5-iodo derivative with high regioselectivity. nih.gov This method is particularly powerful as it avoids the formation of other iodinated isomers.
Other electrophilic methods that are highly regioselective for the C4 position in unsubstituted pyrazoles, such as using I₂ in the presence of CAN, are less suitable for generating the C5-iodo isomer as the primary product. nih.gov
| Reagent/System | Typical Position of Iodination | General Conditions | Key Features | Reference |
|---|---|---|---|---|
| n-BuLi then I₂ | C5 (on C4-substituted pyrazoles) | Anhydrous THF, -78 °C to room temperature | Highly regioselective for C5 via a lithiated intermediate. | nih.gov |
| I₂ / CAN | C4 | MeCN, reflux | Effective for C4 iodination on rings unsubstituted at that position. | nih.gov |
| N-Iodosuccinimide (NIS) | Generally C4 | Various solvents (e.g., CCl₄, H₂O) | A common and convenient source of electrophilic iodine. | researchgate.netmdpi.com |
| I₂ / Oxidant (e.g., HIO₃, TFPAA) | C4, or poly-iodination | Acidic conditions or with strong oxidants | Can lead to multiple iodinations on the ring. | nih.gov |
While direct metal-catalyzed C-H iodination of pyrazoles is less common than cross-coupling reactions of pre-halogenated pyrazoles, certain metal-containing reagents can facilitate the iodination process. Silver salts, for instance, can be employed to enhance the electrophilicity of iodine. Reagent systems like silver sulfate (B86663) (Ag₂SO₄) or non-coordinating anion salts such as silver hexafluoroantimonate (AgSbF₆) in combination with I₂ have been used for the iodination of various aromatic compounds. nih.gov These silver salts act as halogen activators, polarizing the I-I bond and generating a more potent electrophilic iodine species, which can then react with the pyrazole ring. The choice of solvent and the specific silver salt can influence the regioselectivity and efficiency of the reaction. nih.gov
Although not a direct catalytic cycle involving a metal, this metal-assisted approach represents a strategy to modulate the reactivity of the iodinating agent. Furthermore, some iodine-mediated syntheses of substituted pyrazoles are reported as "metal-free," yet they provide a pathway to complex structures that complements traditional metal-catalyzed methods. acs.org
Achieving chemo- and regioselectivity is the most critical aspect of halogenating a substituted pyrazole like 4-isopropyl-3-methylpyrazole. The term "chemoselectivity" refers to the selective reaction of one functional group in the presence of others, while "regioselectivity" refers to the preferential reaction at one specific position.
For the synthesis of this compound, the key regiochemical challenge is to introduce the iodine atom at C5 exclusively.
Blocking Effect: The presence of the isopropyl group at the C4 position physically and electronically blocks electrophilic attack at this site, which is typically the most reactive position in an unsubstituted pyrazole ring. researchgate.netresearchgate.net
Directed Metalation: The most reliable strategy for achieving C5-iodination is directed ortho metalation (in this context, deprotonation adjacent to the N1-H). As described previously, the use of a strong base like n-BuLi selectively removes the most acidic proton, which is at the C5 position in many substituted pyrazoles. nih.gov Subsequent reaction with iodine ensures that the halogen is introduced only at this site. nih.govcommonorganicchemistry.com
| Position | Method for Selective Halogenation | Rationale | Reference |
|---|---|---|---|
| C4 | Direct electrophilic halogenation (e.g., I₂/CAN, NIS) on an un-substituted ring | Highest electron density in the neutral pyrazole ring. | nih.govresearchgate.netresearchgate.net |
| C5 | Deprotonation (e.g., n-BuLi) followed by quenching with an electrophile (e.g., I₂) | Formation of a stable pyrazolide anion; reaction at the most nucleophilic carbon. | nih.gov |
| C3/C5 | Dehydroxyhalogenation of corresponding pyrazolones | Substitution of a hydroxyl group using reagents like POCl₃ or PBr₃. | researchgate.netresearchgate.net |
De Novo Synthesis of the this compound Ring System
An alternative to functionalizing a pre-existing pyrazole is to construct the heterocyclic ring from acyclic precursors. This approach can be advantageous if the required precursors are readily available or if it allows for better control over the final substitution pattern.
This strategy involves the condensation of two or more acyclic components, where at least one already contains an iodine atom at the position that will become C5 of the pyrazole ring. The classical Knorr synthesis of pyrazoles, which involves the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound, can be adapted for this purpose. semanticscholar.org
A hypothetical, yet plausible, route would involve the synthesis of an iodinated 1,3-dielectrophilic precursor. For example, one could envision a starting material like 2-iodo-3-isopropyl-2,4-pentanedione. The reaction of this iodine-containing building block with hydrazine hydrate (B1144303) would proceed via condensation and subsequent cyclization, directly yielding the this compound ring system. While the synthesis of such a specific iodinated precursor may require multiple steps, this approach offers unambiguous regiochemical control.
Related methodologies, such as the electrophilic cyclization of α,β-alkynic hydrazones using molecular iodine, have been shown to produce 4-iodopyrazoles. acs.org Although this specific reaction yields the 4-iodo isomer, it demonstrates the principle of incorporating iodine during the cyclization step. acs.org Similarly, the use of iodoalkynes in cycloaddition reactions to form other iodinated heterocycles like 5-iodo-1,2,3-triazoles further validates the strategy of using iodine-containing building blocks. researchgate.net
A more streamlined de novo approach is to perform the ring formation and iodination sequentially in a single reaction vessel, a "one-pot" synthesis. This avoids the isolation of intermediates, saving time and resources. A potential one-pot synthesis of this compound would begin with the condensation of a suitable 1,3-dicarbonyl compound, such as 3-isopropyl-2,4-pentanedione, with hydrazine.
Once the formation of the 4-isopropyl-3-methylpyrazole intermediate is complete in the reaction mixture, the conditions can be changed to facilitate in situ iodination. For instance, the solvent could be switched to anhydrous THF, the temperature lowered to -78 °C, and n-BuLi could be added to deprotonate the pyrazole at C5, followed by the addition of iodine. This combines the classical pyrazole synthesis with the highly regioselective iodination protocol. This type of tandem reaction, where a pyrazole is generated and then functionalized in situ, has been reported for the synthesis of 4-iodo-1-aryl-1H-pyrazoles using a KIO₃-based iodinating system under acidic conditions. nih.gov
Green Chemistry and Sustainable Synthetic Approaches for Iodo-Pyrazoles
Green chemistry principles aim to reduce the environmental impact of chemical processes. For iodo-pyrazole synthesis, this involves using safer solvents, minimizing waste, and avoiding hazardous reagents and metal catalysts.
The use of water as a solvent is a cornerstone of green chemistry. Several effective methods for the iodination of pyrazoles have been developed that utilize aqueous or biphasic systems, significantly reducing the reliance on volatile organic compounds.
One prominent green method involves the direct iodination of pyrazoles in water using a combination of iodine and hydrogen peroxide. researchgate.netresearchgate.net This system is highly efficient, using only 0.5 equivalents of molecular iodine and 0.6 equivalents of hydrogen peroxide, with water being the only byproduct. researchgate.netresearchgate.net The reaction proceeds smoothly for a range of pyrazole derivatives, offering good to excellent yields of the corresponding 4-iodopyrazoles. researchgate.net This protocol avoids the use of large quantities of harsh reagents, addressing issues of atom economy and waste generation. researchgate.net
Another effective approach is the iodination of pyrazoles in a heterophase (biphasic) medium, such as water-chloroform (H₂O-CHCl₃) or water-carbon tetrachloride (H₂O-CCl₄). researchgate.net This method employs a potassium iodate-potassium iodide (KIO₃-KI) system in the presence of sulfuric acid to generate the iodinating species. researchgate.net This technique has proven successful for a wide variety of structurally diverse pyrazoles, consistently producing 4-iodo-substituted products with high yields, often ranging from 74% to 92%. researchgate.net The yields for various substituted pyrazoles, including 1-isopropylpyrazole, can reach as high as 80–97%. researchgate.net
Furthermore, catalyst-free domino reactions in a simple water/ethanol mixture have been developed for synthesizing related heterocyclic systems like pyranopyrazoles, demonstrating the potential of benign solvent systems for complex pyrazole synthesis. rsc.org
| Method | Reagents | Solvent System | Key Features | Yield | Citations |
| Green Iodination | I₂ / H₂O₂ | Water | Only byproduct is water; atom-economical. | Good to Excellent | researchgate.netresearchgate.net |
| Heterophase Iodination | KIO₃ / KI / H₂SO₄ | H₂O-CHCl₃ or H₂O-CCl₄ | High yields for diverse pyrazole substrates. | 74-97% | researchgate.net |
| Domino Reaction | - | Water/Ethanol | Catalyst-free synthesis of pyranopyrazoles. | - | rsc.org |
This table summarizes green iodination methods for pyrazoles.
Eliminating transition metal catalysts from synthetic protocols is a key goal in green chemistry, as it reduces cost, toxicity, and purification challenges. Significant progress has been made in developing catalyst-free and metal-free methods for pyrazole synthesis and functionalization.
Iodine itself can serve as a powerful, metal-free catalyst for the synthesis of fully substituted pyrazoles. acs.orgacs.org One such method involves an iodine-mediated three-component [3+2] annulation of a β-ketonitrile, an arylhydrazine, and an aryl sulfonyl hydrazide. acs.org This approach is notable for its efficiency, use of inexpensive and readily available starting materials, and simple one-pot operation. acs.orgacs.org
Similarly, an I₂-mediated metal-free oxidative C–N bond formation provides a practical and eco-friendly one-pot route to various pyrazoles from α,β-unsaturated aldehydes or ketones and hydrazines. acs.org This regioselective method avoids the need to isolate less stable intermediates. acs.org The broader utility of iodine as a green alternative to transition metals in organic synthesis is increasingly recognized, with iodine and its compounds effectively catalyzing numerous oxidative transformations. researchgate.net
Completely catalyst-free methods have also been established. For instance, a catalyst-free post-Ugi cascade reaction has been developed for the one-pot synthesis of complex pyrazole-pyrazines. nih.gov This reaction proceeds under mild conditions and is suitable for gram-scale synthesis. nih.gov Additionally, transition-metal-free [3+2] cycloaddition reactions between diazoacetonitrile and nitroolefins offer a mild and high-yielding pathway to multisubstituted pyrazoles. organic-chemistry.org
| Protocol | Type | Key Reagents/Conditions | Advantages | Citations |
| Iodine-Mediated Annulation | Metal-Free | I₂, β-ketonitrile, arylhydrazine | One-pot, low-cost substrates, bond-forming efficiency. | acs.org |
| Oxidative C-N Formation | Metal-Free | I₂, α,β-unsaturated ketone, hydrazine | Eco-friendly, one-pot, regioselective. | acs.org |
| Post-Ugi Cascade | Catalyst-Free | Ugi reaction inputs | Mild conditions, simple operation, scalable. | nih.gov |
| Cycloaddition Reaction | Transition Metal-Free | Diazoacetonitrile, nitroolefin | Mild conditions, good yields, broad scope. | organic-chemistry.org |
This table highlights various metal-free and catalyst-free synthetic protocols for pyrazoles.
Development of High-Yield and Scalable Synthetic Pathways for Iodo-Pyrazoles
For iodo-pyrazoles to be practical building blocks in industrial applications, the synthetic routes must be high-yielding, robust, and scalable. Research has focused on optimizing reaction conditions and developing procedures that can be performed on a large scale.
The heterophase iodination method using the KIO₃-KI system is not only green but also provides consistently high yields (80-97%), making it a strong candidate for scalable production. researchgate.net Similarly, methods for synthesizing related halogenated heterocycles have been explicitly developed for scale. For example, a cost-effective and scalable synthesis of 4-bromo-1,2-dimethyl-1H-imidazole has been established that can be performed on a 100 g to 1 kg scale, achieving an isolated yield of approximately 92%. thieme-connect.dethieme.de The principles of this synthesis, which involve careful selection of starting materials to avoid regioisomers and optimized reaction conditions, are directly applicable to the production of iodo-pyrazoles.
Regioselective iodination is crucial for obtaining the desired isomer in high yield. For certain substituted pyrazoles, such as 1-aryl-3-CF₃-pyrazoles, specific conditions have been developed to selectively produce either the 4-iodo or 5-iodo isomer. nih.gov For instance, using N-iodosuccinimide (NIS) in an acidic medium can yield the 4-iodo product in high yield (e.g., 71%), while other conditions can exclusively generate the 5-iodo isomer. nih.gov These highly functionalized iodo-pyrazoles serve as convenient building blocks for further diversification through cross-coupling reactions, enhancing their value in large-scale synthetic campaigns. nih.gov The development of one-pot, catalyst-free reactions that can be run on a gram scale also represents a significant step towards efficient and scalable production of complex pyrazole derivatives. nih.gov
Reactivity and Transformational Chemistry of 5 Iodo 4 Isopropyl 3 Methylpyrazole
Transition Metal-Catalyzed Cross-Coupling Reactions of 5-Iodo-4-isopropyl-3-methylpyrazole
The presence of an iodine atom at the C4 position makes this compound an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are foundational for constructing more complex molecules by forming new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govlibretexts.org For this compound, this reaction enables the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the C4 position.
The general catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the carbon-iodine bond, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.orgyoutube.com The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields. Research on similar 4-halopyrazole systems suggests that catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in the presence of a base such as sodium carbonate are effective. researchgate.net
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Iodopyrazoles
| Component | Example Condition | Role |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Facilitates the cross-coupling cycle |
| Boron Reagent | Arylboronic acid (1.1 equiv.) | Source of the new carbon substituent |
| Base | Na₂CO₃ (2.5 equiv.) | Activates the boron reagent for transmetalation |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Dissolves reactants and facilitates the reaction |
| Temperature | 90 °C | Provides energy to overcome activation barriers |
Data adapted from studies on similar pyrazole (B372694) derivatives. researchgate.net
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern organic synthesis, allowing for the construction of arylamines from a vast array of starting materials. youtube.com For this compound, this transformation provides a direct route to 4-aminopyrazole derivatives, which are important pharmacophores.
The reaction involves the coupling of the iodopyrazole with a primary or secondary amine using a palladium catalyst, a bulky phosphine (B1218219) ligand, and a base. wikipedia.org Studies on the C4-amination of 4-halo-1H-1-tritylpyrazoles have shown that iodopyrazoles are effective substrates. nih.gov The choice of ligand, such as tBuDavePhos or XPhos, is critical for the success of the reaction, as these ligands promote the key steps of the catalytic cycle and prevent catalyst deactivation. youtube.comnih.gov Microwave irradiation can also be used to accelerate the reaction. nih.gov
Table 2: Typical Reaction Parameters for Buchwald-Hartwig Amination of 4-Iodopyrazoles
| Parameter | Example Condition | Purpose |
| Catalyst | Pd(dba)₂ | Palladium source |
| Ligand | tBuDavePhos | Stabilizes catalyst, promotes reductive elimination |
| Base | NaOtBu | Deprotonates the amine |
| Solvent | Xylene | High-boiling solvent for thermal reactions |
| Temperature | 160 °C (Microwave) | Accelerates reaction rate |
Data based on research on analogous 4-iodo-1H-1-tritylpyrazole systems. nih.gov
Copper-Catalyzed C-O Coupling Reactions
While palladium is dominant in C-N and C-C couplings, copper catalysts are often employed for the formation of C-O bonds, in reactions reminiscent of the classic Ullmann condensation. The copper-catalyzed coupling of this compound with alcohols or phenols provides access to 4-alkoxy and 4-aryloxy pyrazole derivatives.
Research has demonstrated that a copper(I) iodide (CuI) catalyst, in conjunction with a phenanthroline-based ligand and a base like potassium t-butoxide, can effectively catalyze the direct alkoxylation of 4-iodopyrazoles. nih.govsemanticscholar.orgresearchgate.net These reactions are often performed at elevated temperatures, and microwave heating can significantly shorten the reaction times. nih.govresearchgate.net The method is applicable to a range of primary and secondary alcohols. nih.govorganic-chemistry.org
Table 3: Optimized Conditions for CuI-Catalyzed C-O Coupling of 4-Iodopyrazoles
| Component | Example Condition | Role |
| Catalyst | CuI (20 mol%) | Primary catalyst for C-O bond formation |
| Ligand | 3,4,7,8-Tetramethyl-1,10-phenanthroline (20 mol%) | Stabilizes Cu(I) and facilitates the reaction |
| Base | K-OtBu (2.0 equiv.) | Deprotonates the alcohol |
| Solvent | Excess Alcohol | Acts as both reactant and solvent |
| Temperature | 130 °C (Microwave) | Provides energy for the reaction |
Data sourced from direct studies on 4-iodopyrazoles. nih.govsemanticscholar.org
Sonogashira Coupling and Other Advanced C-C Cross-Couplings
The Sonogashira coupling reaction is a highly efficient method for forming C-C bonds between aryl or vinyl halides and terminal alkynes. organic-chemistry.orglibretexts.org This reaction, co-catalyzed by palladium and copper complexes, would allow for the introduction of an alkynyl functional group at the C4 position of this compound, creating a versatile synthetic intermediate. youtube.com
The standard Sonogashira protocol involves a palladium(0) catalyst, a copper(I) co-catalyst (typically CuI), and an amine base in an inert atmosphere. organic-chemistry.orgyoutube.com The resulting arylalkynes are valuable precursors for synthesizing more complex heterocyclic systems and other functional materials. researchgate.netorganic-chemistry.org
Nucleophilic Substitution Reactions at the Iodinated Position
Direct nucleophilic aromatic substitution (SNAr) on electron-rich aromatic systems like pyrazole is generally challenging. youtube.com The reaction requires a strong nucleophile and, critically, the presence of strong electron-withdrawing groups on the aromatic ring to stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comlibretexts.org Since the pyrazole ring itself is electron-rich, and the isopropyl and methyl groups are electron-donating, this compound is not expected to be highly reactive towards direct, uncatalyzed nucleophilic substitution.
In SNAr reactions, the reactivity of the leaving group often follows the order F > Cl > Br > I, because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, rather than the C-X bond cleavage. masterorganicchemistry.comorganicchemistrytutor.comyoutube.com The C-I bond is the weakest, but iodine's low electronegativity does little to activate the ring for attack. Therefore, the transition metal-catalyzed reactions discussed in section 3.1 are the preferred and more efficient methods for functionalizing the C4 position via a formal nucleophilic substitution pathway.
Electrophilic Reactivity and Derivatization of Non-Iodinated Positions of the Pyrazole Ring
The pyrazole ring possesses distinct electronic properties that govern its reactivity towards electrophiles. chemicalbook.comnih.gov The ring system as a whole is considered electron-rich and aromatic. Within the ring, the C4 position has the highest electron density, making it the most susceptible to electrophilic aromatic substitution. quora.comresearchgate.netrrbdavc.org However, in the target molecule, this position is already substituted with an iodine atom.
The remaining non-iodinated positions available for derivatization are the two ring nitrogen atoms (N1 and N2) and the C3-methyl group.
N1 and N2 Positions: The pyrazole ring contains two non-equivalent nitrogen atoms: a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N2). nih.gov The pyridine-like N2 atom possesses a lone pair of electrons in an sp² orbital in the plane of the ring, making it basic and nucleophilic. researchgate.net It is typically the initial site of protonation and alkylation. The pyrrole-like N1 nitrogen is less basic as its lone pair is part of the delocalized aromatic π-system. However, deprotonation of the N-H bond with a base generates a highly nucleophilic pyrazolate anion, which readily reacts with various electrophiles. nih.gov
C3-Methyl Group: While the pyrazole ring itself is the primary site of reactivity, the methyl group at the C3 position could potentially undergo reactions such as free-radical halogenation under specific conditions, though this is less common compared to reactions on the heterocyclic core.
Alkylation and Acylation Strategies on Pyrazole Nitrogen Atoms
The presence of a free N-H group in the pyrazole ring of this compound allows for the introduction of various substituents at the nitrogen positions. Alkylation and acylation are fundamental strategies to modify the compound's electronic and steric properties, which can significantly influence its biological activity and chemical reactivity.
Alkylation:
Direct N-alkylation of pyrazoles is a common synthetic transformation, typically achieved by reacting the N-H pyrazole with an alkyl halide in the presence of a base. For this compound, alkylation can theoretically occur at either the N1 or N2 position, leading to two possible regioisomers. The regioselectivity of this reaction is often influenced by the steric hindrance of the substituents on the pyrazole ring and the reaction conditions employed. Studies on the N-substitution of 3-substituted pyrazoles have shown that using a potassium carbonate-DMSO system can achieve regioselective N1-alkylation, with the outcome being justified by DFT calculations considering steric effects. researchgate.net While specific studies on the alkylation of this compound are not extensively documented, the existence of commercially available N-alkylated derivatives such as 4-iodo-1-isopropyl-5-methyl-1H-pyrazole and 5-iodo-4-isopropyl-1-methyl-1H-pyrazole confirms that such transformations are readily achievable. bldpharm.comalfa-chemistry.com
Acylation:
N-acylation of pyrazoles introduces an acyl group onto one of the ring nitrogen atoms, a transformation that can be accomplished using various acylating agents like acid chlorides or anhydrides. This modification is crucial for tuning the electronic properties of the pyrazole ring. For instance, N-acyl pyrazoles have been investigated as tunable inhibitors of serine hydrolases, where the reactivity can be modulated by substituents on the pyrazole ring. nih.gov Generally, N-acylation can be performed under catalyst-free conditions or in the presence of acid or base catalysts. orientjchem.orgorganic-chemistry.org A simple method involves the reaction with an acid anhydride (B1165640) in the presence of a catalytic amount of sulfuric acid. researchgate.net However, this method is reported to be more effective for N-substituted pyrazoles, with N-unsubstituted pyrazoles showing no reaction under these specific conditions. researchgate.net Alternative methods, such as those employing N-acylbenzotriazoles, offer mild conditions for the acylation of various amines and could be applicable to this compound. organic-chemistry.org
Table 1: General Conditions for N-Alkylation and N-Acylation of Pyrazoles
| Transformation | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl halide, K2CO3, DMSO | N1-alkylated pyrazole | researchgate.net |
| N-Acylation | Acid anhydride, cat. H2SO4 | N-acyl pyrazole (on N-substituted pyrazoles) | researchgate.net |
| N-Acylation | Acetic anhydride, water (catalyst-free) | N-acylated amines/sulfonamides | orientjchem.org |
Nitration and Nitrodeiodination Reactions
The introduction of a nitro group onto the pyrazole ring can dramatically alter the compound's properties, often imparting energetic characteristics or serving as a precursor for further functionalization.
Nitration:
Direct nitration of the pyrazole ring is typically achieved using a mixture of nitric acid and sulfuric acid. A method for the preparation of 3,4-dinitropyrazole involves the nitration of 3-nitropyrazole with a mixture of concentrated nitric acid and sulfuric acid. google.com This suggests that similar conditions could be applied to this compound, potentially leading to the introduction of a nitro group at an available carbon position. The synthesis of various nitropyrazoles, often for use as energetic materials, has been reported, highlighting the general applicability of nitration reactions to this class of heterocycles. mdpi.com
Nitrodeiodination:
In some cases, the nitration of iodinated aromatic compounds can lead to the displacement of the iodine atom by a nitro group, a reaction known as nitrodeiodination. This reaction has been observed in polyiodopyrazoles. mdpi.com The mechanism of nitrodeiodination in 4-iodo-1-methylpyrazoles has also been investigated. mdpi.com Therefore, treatment of this compound with nitrating agents could potentially result in the formation of 5-nitro-4-isopropyl-3-methylpyrazole, offering a pathway to remove the iodo group and introduce a nitro functionality in a single step.
Table 2: Reagents for Nitration and Potential Nitrodeiodination
| Reaction | Reagents | Potential Product | Reference |
|---|---|---|---|
| Nitration | Concentrated HNO3, Concentrated H2SO4 | Nitro-substituted pyrazole | google.com |
| Nitrodeiodination | Nitrating agents (e.g., HNO3/H2SO4) | Nitro-substituted pyrazole (iodine replaced by nitro group) | mdpi.commdpi.com |
Functional Group Interconversions Involving the Iodo Moiety and Adjacent Substituents
The carbon-iodine bond in this compound is a key site for a variety of functional group interconversions, most notably through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organic halide, is a versatile method for forming C-C bonds. libretexts.org Iodopyrazoles are excellent substrates for this reaction. The Suzuki-Miyaura coupling of unprotected, nitrogen-rich heterocycles, including iodopyrazoles, has been successfully demonstrated using specific palladium precatalysts under mild conditions. nih.gov This allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position of the pyrazole ring.
Sonogashira Coupling:
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is highly effective with iodopyrazoles, providing a direct route to 5-alkynyl-substituted pyrazoles. researchgate.net These alkynyl-functionalized pyrazoles can serve as versatile intermediates for further transformations.
Heck Coupling:
The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orglibretexts.orgyoutube.com 5-Iodopyrazoles can participate in Heck coupling reactions, allowing for the introduction of vinyl groups at the 5-position. researchgate.net This reaction provides a pathway to create more complex unsaturated systems.
Table 3: Palladium-Catalyzed Cross-Coupling Reactions of Iodopyrazoles
| Reaction | Coupling Partner | Catalyst System | Product | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Boronic acid | Pd precatalyst (e.g., with SPhos or XPhos), K3PO4, Dioxane/H2O | 5-Aryl/heteroaryl-pyrazole | nih.gov |
| Sonogashira | Terminal alkyne | PdCl2(PPh3)2, CuI, Et3N, DMF | 5-Alkynyl-pyrazole | researchgate.net |
| Heck | Alkene | Pd(OAc)2, Base (e.g., Et3N) | 5-Vinyl-pyrazole | organic-chemistry.orgresearchgate.net |
Ring Modification and Annulation Reactions to Form Fused Heterocyclic Systems
The pyrazole ring of this compound can serve as a scaffold for the construction of fused heterocyclic systems, which are prevalent in many biologically active molecules.
Synthesis of Pyrazolo[3,4-b]pyridines:
Pyrazolo[3,4-b]pyridines are an important class of fused heterocycles with a range of biological activities. mdpi.comnorthwestern.edu A common synthetic route involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound. mdpi.com While this compound is not a 5-aminopyrazole, it could potentially be converted to one. Alternatively, a cascade 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes, activated by iodine, can lead to the formation of iodine-functionalized pyrazolo[3,4-b]pyridines. nih.gov This highlights a pathway where the iodo functionality could be incorporated into the final fused ring system.
Synthesis of Pyrazolo[1,5-a]pyrimidines:
Pyrazolo[1,5-a]pyrimidines are another class of fused heterocycles with significant biological applications. mdpi.comnih.gov Their synthesis often starts from 5-aminopyrazoles reacting with various partners. researchgate.netresearchgate.netnih.gov For instance, the reaction of 5-aminopyrazoles with β-enaminones or isoflavones can yield pyrazolo[1,5-a]pyrimidines. nih.gov
Synthesis of Thieno[2,3-c]pyrazoles:
A direct application of the iodo group in annulation is the synthesis of thieno[2,3-c]pyrazoles. It has been shown that 5-chloro-4-iodopyrazoles can undergo a Sonogashira coupling with phenylacetylene, and the resulting 4-alkynylpyrazole can be cyclized with sodium sulfide (B99878) to form the thieno[2,3-c]pyrazole ring system. researchgate.net This strategy could be directly applicable to this compound, offering a route to a novel fused heterocyclic system.
Table 4: Annulation Reactions for the Synthesis of Fused Pyrazole Systems
| Fused System | General Precursors | Key Reaction Type | Reference |
|---|---|---|---|
| Pyrazolo[3,4-b]pyridine | 5-Aminopyrazole, 1,3-dicarbonyl compound | Condensation | mdpi.com |
| Pyrazolo[3,4-b]pyridine | 5-Aminopyrazole, alkynyl aldehyde, I2 | Cascade 6-endo-dig cyclization | nih.gov |
| Pyrazolo[1,5-a]pyrimidine | 5-Aminopyrazole, β-enaminone/isoflavone | Condensation/Cyclization | researchgate.netnih.gov |
| Thieno[2,3-c]pyrazole | 4-Iodopyrazole, terminal alkyne, Na2S | Sonogashira coupling followed by cyclization | researchgate.net |
Computational and Theoretical Investigations of 5 Iodo 4 Isopropyl 3 Methylpyrazole
Density Functional Theory (DFT) Studies on Electronic Structure and Stability
The stability of the molecule can be inferred from its total energy calculated using DFT methods. The positions of the substituents on the pyrazole (B372694) ring influence the molecule's electronic environment. For instance, electron-donating groups like methyl and isopropyl can increase the electron density on the pyrazole ring, while the electronegative iodine atom acts as an electron-withdrawing group. encyclopedia.pub DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can precisely quantify these effects. researchgate.netresearchgate.net The resulting data on bond lengths, bond angles, and dihedral angles provide a detailed three-dimensional picture of the molecule's most stable conformation. researchgate.net
Analysis of Frontier Molecular Orbitals and Reactivity Descriptors (e.g., Fukui functions)
Frontier Molecular Orbital (FMO) theory is pivotal for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity.
For 5-Iodo-4-isopropyl-3-methylpyrazole, DFT calculations can map the distribution of the HOMO and LUMO. Typically, in such substituted pyrazoles, the HOMO is distributed over the pyrazole ring and electron-donating substituents, while the LUMO might be localized more towards the electron-withdrawing parts of the molecule.
Reactivity descriptors derived from DFT, such as Fukui functions, help to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net These functions pinpoint specific atoms that are most likely to participate in a reaction, providing a more nuanced view of reactivity than just HOMO/LUMO analysis. researchgate.netufla.br
Elucidation of Reaction Mechanisms and Transition State Analysis
DFT is also instrumental in mapping out the pathways of chemical reactions involving pyrazole derivatives. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. acs.org This allows for the elucidation of reaction mechanisms, providing insights into the feasibility and kinetics of a particular chemical transformation.
For a molecule like this compound, DFT could be used to study various reactions, such as electrophilic substitution on the pyrazole ring or reactions involving the substituents. The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation barrier of the reaction. acs.org A lower activation energy implies a faster reaction rate. Computational analysis can compare different potential pathways to determine the most likely mechanism. acs.orgmdpi.com
Molecular Dynamics Simulations and Conformational Preferences of Substituted Pyrazoles
While DFT provides information on static molecular structures, Molecular Dynamics (MD) simulations offer a view of the dynamic behavior of molecules over time. eurasianjournals.comresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation. nih.govresearchgate.net
For this compound, the isopropyl group can rotate, leading to different conformational isomers. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformations and the energy barriers between them. nih.gov These simulations are crucial for understanding how the molecule behaves in a real-world environment, such as in solution, where interactions with solvent molecules can influence its shape and flexibility. nih.govnih.gov The stability of the ligand-protein complex can be assessed by monitoring the root mean square deviation (RMSD) throughout the simulation. nih.gov
Tautomerism and Proton Transfer Dynamics in Halogenated Pyrazoles
N-unsubstituted pyrazoles can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms in the ring. mdpi.comnih.gov This phenomenon, known as annular prototropic tautomerism, is a key feature of pyrazole chemistry. nih.gov The relative stability of the different tautomers is influenced by the nature and position of the substituents on the ring. encyclopedia.pub
For this compound, two primary tautomers would exist. Computational studies, particularly DFT, can accurately predict the relative energies of these tautomers. The process of proton transfer between the nitrogens can occur via an intramolecular path or, more commonly, an intermolecular path assisted by solvent molecules like water. mdpi.comnih.gov Theoretical calculations show that the energy barrier for intermolecular proton transfer is significantly lower. mdpi.com Water molecules can form a hydrogen-bonded bridge, facilitating the proton shuttle and lowering the activation energy for tautomerization. nih.govnih.gov
Computational Prediction of Spectroscopic Properties and Experimental Correlation
Computational methods can predict various spectroscopic properties, including NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic transitions. researchgate.net These predictions are invaluable for interpreting experimental spectra and confirming the structure of newly synthesized compounds.
For this compound, DFT calculations using methods like the Gauge-Independent Atomic Orbital (GIAO) can provide theoretical ¹H and ¹³C NMR spectra. researchgate.net By comparing these calculated spectra with experimental data, the structural assignment can be validated. Similarly, calculated IR frequencies can be matched with experimental IR spectra to identify characteristic vibrational modes of the molecule. Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. researchgate.net
Solvent Effects on Reactivity and Structure: A Computational Perspective
The solvent environment can have a profound impact on the structure, stability, and reactivity of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of a solvent without explicitly modeling every solvent molecule. nih.gov
In the case of this compound, the choice of solvent can influence tautomeric equilibria and reaction rates. mdpi.comnih.gov A polar solvent might stabilize a more polar tautomer or a charged transition state, thereby altering the chemical behavior compared to the gas phase or a nonpolar solvent. nih.gov Computational studies incorporating solvent effects are therefore essential for making predictions that are relevant to real-world laboratory conditions. acs.org These models help to bridge the gap between theoretical calculations in a vacuum and experimental observations in solution.
Advanced Spectroscopic Characterization and Structural Elucidation in Research Context
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Regiochemical Assignments.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution. For 5-Iodo-4-isopropyl-3-methylpyrazole, a combination of one- and two-dimensional NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.
Multi-Nuclear NMR (¹H, ¹³C, ¹⁵N) Chemical Shift Analysis.
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the methyl, isopropyl, and pyrazole (B372694) ring protons. The methyl protons at the C3 position would likely appear as a singlet, while the isopropyl group would present as a septet for the CH proton and a doublet for the two diastereotopic methyl groups, indicative of hindered rotation. The NH proton of the pyrazole ring would appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.
In the ¹³C NMR spectrum, each carbon atom in the molecule is expected to produce a unique resonance. The chemical shifts would be influenced by the electron-withdrawing effect of the iodine atom and the nitrogen atoms in the pyrazole ring. The C5 carbon, directly bonded to the iodine, would be significantly shifted. The carbons of the isopropyl and methyl groups would appear in the aliphatic region of the spectrum.
While less common, ¹⁵N NMR spectroscopy can provide valuable information about the electronic environment of the nitrogen atoms within the pyrazole ring. The two nitrogen atoms would have distinct chemical shifts, reflecting their different bonding environments (pyrrole-type vs. pyridine-type).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C3-CH₃ | Singlet | Aliphatic region |
| Isopropyl-CH | Septet | Aliphatic region |
| Isopropyl-(CH₃)₂ | Doublet | Aliphatic region |
| Pyrazole-NH | Broad Singlet | - |
| C3 | - | Aromatic region |
| C4 | - | Aromatic region |
| C5 | - | Aromatic region (shifted by I) |
Note: Actual chemical shifts are dependent on the solvent and experimental conditions. The data presented is a qualitative prediction.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry.
Two-dimensional NMR techniques are instrumental in assembling the molecular puzzle.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the isopropyl CH proton and the isopropyl methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively assign the proton signals to their corresponding carbon atoms, for instance, linking the methyl proton singlet to the C3-methyl carbon.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Intermolecular Interactions.
Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of the molecule, which are characteristic of specific functional groups and can shed light on intermolecular interactions such as hydrogen bonding.
The IR spectrum of this compound is expected to show a characteristic N-H stretching vibration, likely broadened due to hydrogen bonding in the solid state or in concentrated solutions. C-H stretching vibrations from the alkyl groups will be prominent in the 2800-3000 cm⁻¹ region. The pyrazole ring vibrations will give rise to a series of bands in the fingerprint region (below 1600 cm⁻¹). The C-I stretching vibration is expected to appear at a low frequency, typically in the far-IR region.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would be useful for observing the C-C backbone vibrations and the symmetric vibrations of the pyrazole ring.
X-ray Crystallography for Solid-State Structure and Supramolecular Assemblies.
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. For this compound, an X-ray crystal structure would confirm the regiochemistry of the substitution on the pyrazole ring and the conformation of the isopropyl group.
High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Pathway Studies.
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, it can distinguish the target compound from other potential isomers or byproducts.
The mass spectrum would also reveal the fragmentation pattern of the molecule under ionization. The molecular ion peak [M]⁺ would be expected, and its isotopic pattern would be characteristic of a compound containing one iodine atom. Common fragmentation pathways would likely involve the loss of the isopropyl group, the methyl group, or the iodine atom, providing further corroboration of the structure.
Applications of 5 Iodo 4 Isopropyl 3 Methylpyrazole in Specialized Research Fields
Role as a Precursor in the Synthesis of Complex Organic Scaffolds
The presence of an iodine atom at the 5-position of the pyrazole (B372694) ring renders 5-Iodo-4-isopropyl-3-methylpyrazole an exceptionally useful precursor for the construction of more elaborate molecular structures. The carbon-iodine bond is amenable to a variety of cross-coupling reactions, providing a gateway to highly functionalized and diverse organic molecules.
Construction of Diverse Pyrazole-Fused Heterocyclic Systems
This compound is a key starting material for the synthesis of pyrazole-fused heterocyclic systems. These fused rings are of significant interest due to their prevalence in biologically active compounds and functional materials. chim.itnih.gov The iodo-substituent allows for intramolecular cyclization reactions, a powerful strategy for building complex polycyclic frameworks. For instance, by introducing a suitable functional group through substitution at the iodine position, a subsequent ring-closing reaction can be initiated to form bicyclic or polycyclic systems containing the pyrazole core.
The general strategy often involves an initial cross-coupling reaction, such as a Sonogashira or Suzuki-Miyaura reaction, to introduce a side chain at the 5-position. This appended chain can then undergo a controlled cyclization to forge a new ring fused to the pyrazole. The isopropyl and methyl groups on the pyrazole ring can influence the regioselectivity of these cyclizations and the conformational properties of the resulting fused systems.
The synthesis of pyrazolo[3,4-b]pyridines, for example, which are known for their medicinal applications, can be envisioned starting from this compound. beilstein-journals.org Similarly, the construction of pyrazolo[1,5-a]pyrimidines, another class of biologically relevant fused heterocycles, can be approached using this precursor. beilstein-journals.org
Synthesis of Highly Functionalized Molecules with Defined Architectures
The true synthetic utility of this compound lies in its ability to serve as a scaffold for creating highly functionalized molecules with precise three-dimensional arrangements. The C-I bond is a versatile handle for introducing a wide array of functional groups via transition-metal-catalyzed cross-coupling reactions.
Table 1: Representative Cross-Coupling Reactions Utilizing Iodo-Pyrazoles
| Reaction Type | Coupling Partner | Catalyst/Conditions | Resulting Functionality |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/heteroaryl boronic acids | Pd catalyst, base | Aryl/heteroaryl substitution |
| Sonogashira | Terminal alkynes | Pd/Cu catalyst, base | Alkynyl substitution |
| Heck | Alkenes | Pd catalyst, base | Alkenyl substitution |
These reactions allow for the systematic and controlled elaboration of the pyrazole core, leading to molecules with tailored electronic and steric properties. The isopropyl group at the 4-position can exert significant steric influence, directing the approach of incoming reagents and influencing the conformation of the final product. This level of control is crucial for applications where molecular recognition and specific binding are important, such as in drug design and catalysis.
Utilization as Ligands in Coordination Chemistry and Homogeneous Catalysis
The nitrogen atoms of the pyrazole ring in this compound possess lone pairs of electrons, making them excellent donors for coordination to metal centers. mdpi.com This property has led to its use in the development of novel ligands for transition metal complexes, which can, in turn, be employed in homogeneous catalysis.
Design and Synthesis of Pyrazole-Based Ligands for Transition Metal Complexes
This compound can be used directly as a ligand or can be further functionalized to create more complex multidentate ligands. The substituents on the pyrazole ring play a crucial role in tuning the electronic and steric properties of the resulting metal complexes. The electron-donating nature of the isopropyl and methyl groups can enhance the electron density on the pyrazole ring, influencing the strength of the metal-ligand bond. Conversely, the iodine atom can participate in halogen bonding or be replaced to introduce other coordinating groups.
The synthesis of such ligands often involves the initial formation of the pyrazole ring followed by the introduction of the desired substituents. The presence of the bulky isopropyl group can provide a sterically hindered environment around the metal center, which can be advantageous in controlling the coordination number and geometry of the complex.
Investigation of Catalytic Activity and Selectivity of Derived Metal Complexes
Transition metal complexes bearing pyrazole-based ligands have shown significant promise in various catalytic transformations. While specific studies on complexes derived from this compound are not extensively documented, the general principles of pyrazole-ligated catalysts can be extrapolated.
These complexes are often explored for their activity in cross-coupling reactions, hydrogenation, and oxidation reactions. The catalytic performance is highly dependent on the nature of the metal center and the ligand framework. The substituents on the pyrazole ligand, such as the isopropyl and methyl groups in the title compound, can influence the catalyst's activity, selectivity, and stability. For instance, the steric bulk of the isopropyl group can promote reductive elimination, a key step in many catalytic cycles, and can also influence the enantioselectivity in asymmetric catalysis.
Table 2: Potential Catalytic Applications of Metal Complexes with Substituted Pyrazole Ligands
| Catalytic Reaction | Metal Center | Role of Pyrazole Ligand |
|---|---|---|
| C-C Cross-Coupling | Pd, Ni | Stabilizes the active metal center, influences selectivity |
| Hydrogenation | Ru, Rh, Ir | Modulates electronic properties and steric environment |
| Oxidation | Cu, Fe | Mimics active sites of metalloenzymes |
Potential Applications in Materials Science Research
The unique electronic and structural properties of pyrazole derivatives, including this compound, make them attractive candidates for applications in materials science. researchgate.net The pyrazole ring is a component in various functional materials, and its properties can be finely tuned through substitution.
One area of particular interest is the development of organic light-emitting diodes (OLEDs). Pyrazole derivatives can be incorporated into the emissive layer or charge-transporting layers of OLED devices. researchgate.net The ability to functionalize the pyrazole core, for example, through the iodine atom in this compound, allows for the synthesis of materials with tailored photophysical properties, such as emission color and quantum efficiency. The introduction of bulky groups like isopropyl can also prevent intermolecular aggregation, which is often a cause of luminescence quenching in the solid state.
Furthermore, the ability of pyrazoles to form stable complexes with a variety of metal ions opens up possibilities for the creation of novel metal-organic frameworks (MOFs) and coordination polymers. These materials can have applications in gas storage, separation, and sensing. The specific substitution pattern of this compound could lead to MOFs with unique pore structures and functionalities.
Precursors for Optoelectronic and Functional Organic Materials
This compound serves as a key intermediate in the construction of complex organic molecules designed for optoelectronic and other functional applications. The carbon-iodine bond is a versatile reactive site, primarily for transition-metal-catalyzed cross-coupling reactions. These reactions allow for the strategic introduction of various functional groups, extending the conjugation of the pyrazole core and tuning its electronic properties.
Halogenated pyrazoles, such as this compound, are recognized as important precursors for creating functionalized pyrazoles used in multifunctional materials. researchgate.net The synthesis of more complex, substituted pyrazoles often relies on the reactivity of iodinated derivatives. nih.gov For instance, the iodine atom can be readily displaced in reactions like the Suzuki-Miyaura and Sonogashira couplings, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net These methodologies are crucial in the field of functional organic materials, which encompasses areas like organic electronics and photoluminescent materials. researchgate.netnih.gov
The resulting pyrazole-containing molecules can exhibit a range of desirable properties, including high fluorescence quantum yields and nonlinear optical behavior, making them suitable for applications in organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices. researchgate.netrsc.org The isopropyl and methyl substituents on the pyrazole ring influence the solubility of the resulting materials in organic solvents and can affect the molecular packing in the solid state, which in turn impacts their bulk electronic and photophysical properties. researchgate.net
Table 1: Potential Cross-Coupling Reactions Utilizing this compound
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Linkage | Potential Application of Product |
| Suzuki-Miyaura Coupling | Aryl or Vinyl Boronic Acids/Esters | Palladium-based (e.g., Pd(PPh₃)₄) | Pyrazole-Aryl/Vinyl | Conjugated materials for OLEDs |
| Sonogashira Coupling | Terminal Alkynes | Palladium/Copper co-catalysis | Pyrazole-Alkynyl | Extended π-systems for molecular wires |
| Heck Coupling | Alkenes | Palladium-based | Pyrazole-Alkenyl | Synthesis of conjugated polymers |
| Buchwald-Hartwig Amination | Amines | Palladium-based | Pyrazole-Amino | Hole-transport materials |
| Stille Coupling | Organostannanes | Palladium-based | Pyrazole-Aryl/Vinyl | Synthesis of complex organic molecules |
Integration into Polymer Architectures for Specific Material Properties
The incorporation of pyrazole units into polymer backbones can impart specific and desirable properties to the resulting materials, such as high thermal stability, enhanced solubility, and unique optical characteristics. ias.ac.in this compound can be utilized as a monomer or a precursor to a monomer in the synthesis of such functional polymers.
Through polymerization reactions, often involving cross-coupling techniques, this iodinated pyrazole can be integrated into various polymer architectures, including conjugated polymers. researchgate.net For example, poly(p-phenylenevinylene) (PPV) derivatives and other conjugated polymers have been synthesized incorporating heterocyclic rings like pyrazole to tune their emission colors and improve solubility. researchgate.net The pyrazole moiety can influence the polymer's photoluminescence behavior, thermal stability, and even its sensing capabilities. ias.ac.in
The development of pyrazole-containing polymers is an active area of research for applications in materials science. ias.ac.inrsc.org These polymers have shown potential for use as fluorescent chemosensors, materials with aggregation-induced emission enhancement (AIEE), and as components in organic electronics. researchgate.net The specific substituents on the pyrazole ring, in this case, the isopropyl and methyl groups, play a crucial role in determining the processability and solid-state morphology of the final polymer, which are critical factors for device performance.
Table 2: Potential Properties of Polymers Incorporating this compound
| Property | Influence of Pyrazole Moiety | Potential Application |
| Thermal Stability | The rigid, aromatic pyrazole ring can increase the glass transition temperature and decomposition temperature of the polymer. researchgate.netias.ac.in | Materials for devices operating at elevated temperatures. |
| Solubility | The alkyl groups (isopropyl, methyl) can enhance solubility in common organic solvents, facilitating solution-based processing. researchgate.net | Printable electronics, spin-coating of thin films. |
| Photoluminescence | The pyrazole ring can be part of the conjugated system, influencing the emission wavelength and quantum yield. researchgate.netias.ac.in | Active layer in OLEDs, fluorescent sensors. |
| Mechanical Strength | The introduction of rigid heterocyclic units can enhance the mechanical properties of the polymer. ias.ac.in | Flexible electronic devices. |
Structure Reactivity/property Relationships of 5 Iodo 4 Isopropyl 3 Methylpyrazole
Influence of Iodine Substituent on Pyrazole (B372694) Ring Aromaticity and Electron Density
The introduction of an iodine substituent at the C5 position of the pyrazole ring has a notable impact on its electronic landscape and aromatic character. The iodine atom exerts a dual electronic effect: a strong electron-withdrawing inductive effect (-I) due to its electronegativity, and a weaker electron-donating resonance effect (+R) through its lone pairs. This combination modulates the electron density distribution within the pyrazole ring.
| Property | Effect of Iodine Substituent | Underlying Principle |
|---|---|---|
| Electron Density | Overall decrease in the ring | Strong -I (inductive) effect outweighs the weaker +R (resonance) effect. |
| Aromaticity | Likely a slight decrease | Electron withdrawal can perturb the delocalized π-system. |
| Reactivity | The C-I bond provides a site for cross-coupling reactions. nih.govrsc.org | The carbon-iodine bond is relatively weak and susceptible to cleavage and substitution. |
Steric and Electronic Effects of Isopropyl and Methyl Groups on Reactivity and Regioselectivity
The isopropyl group at C4 and the methyl group at C3 introduce significant steric and electronic effects that play a crucial role in directing the reactivity and regioselectivity of the pyrazole ring.
Electronic Effects: Both the isopropyl and methyl groups are alkyl groups, which are known to be electron-donating through an inductive effect (+I). This electron donation increases the electron density of the pyrazole ring, making it more nucleophilic and thus more reactive towards electrophiles. The methyl group at C3 and the isopropyl group at C4 both contribute to activating the ring for electrophilic substitution.
Steric Effects: The isopropyl group is sterically bulky. Its presence at the C4 position significantly hinders the approach of reagents to this position. This steric hindrance can be a dominant factor in determining the outcome of a reaction, often overriding electronic effects.
Regioselectivity: The interplay of these electronic and steric effects governs the regioselectivity of reactions such as electrophilic substitution. In the absence of the bulky isopropyl group, electrophilic attack on a 3-methylpyrazole (B28129) would likely be directed to the C4 and C5 positions, influenced by the activating methyl group. However, in 5-Iodo-4-isopropyl-3-methylpyrazole, the C4 position is sterically shielded by the isopropyl group. The C5 position is already substituted with an iodine atom, which can be a site for cross-coupling reactions but is less prone to typical electrophilic aromatic substitution. nih.govrsc.org Therefore, any further electrophilic substitution on the pyrazole ring itself would be highly disfavored. The reactivity of this molecule is more likely to be centered on the N-H protons (for N-alkylation or N-acylation) or the C-I bond (for metal-catalyzed cross-coupling reactions). nih.govrsc.org
| Group | Position | Electronic Effect | Steric Effect | Impact on Regioselectivity |
|---|---|---|---|---|
| Methyl | C3 | +I (electron-donating) | Moderate | Activates the ring towards electrophiles. |
| Isopropyl | C4 | +I (electron-donating) | High | Sterically hinders attack at the C4 position. |
Intermolecular Interactions and Supramolecular Self-Assembly of Iodopyrazoles
Iodopyrazoles, including this compound, possess functional groups that can participate in a variety of intermolecular interactions, leading to the formation of well-defined supramolecular structures. The key interactions are hydrogen bonding and halogen bonding.
Hydrogen Bonding: The pyrazole ring contains a pyrrole-like NH group, which is a hydrogen bond donor, and a pyridine-like nitrogen atom, which is a hydrogen bond acceptor. This allows for the formation of strong N-H···N hydrogen bonds, leading to the self-assembly of molecules into dimers, chains, or more complex networks.
Halogen Bonding: The iodine atom at the C5 position can act as a halogen bond donor. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (the σ-hole) and interacts with a nucleophile, such as a lone pair on a nitrogen or oxygen atom, or the π-electrons of an aromatic ring. In the solid state, C-I···N or C-I···π interactions can play a significant role in directing the crystal packing.
Research on the structurally similar compound 3,5-dimethyl-4-iodopyrazole (B181040) has shown that it self-assembles into supramolecular nanotubes and microtubes. This assembly is driven by a combination of N-H···N hydrogen bonds and C-I···π halogen bonds. It is highly probable that this compound would exhibit similar self-assembly behavior, with the bulkiness of the isopropyl group potentially influencing the packing arrangement and the morphology of the resulting supramolecular structures.
| Interaction Type | Atoms Involved | Role in Self-Assembly |
|---|---|---|
| Hydrogen Bond | N-H (donor) and Pyridine-like N (acceptor) | Primary driving force for forming dimers and extended chains. |
| Halogen Bond | C-I (donor) and N or π-system (acceptor) | Directional interaction that contributes to the specific 3D packing of the molecules. |
Impact of Substitution Pattern on Tautomeric Preferences and Dynamics
For unsymmetrically substituted pyrazoles like this compound, annular tautomerism is a key feature. This involves the migration of the proton between the two nitrogen atoms of the pyrazole ring, resulting in two different tautomeric forms. In this case, the two possible tautomers are 5-Iodo-4-isopropyl-3-methyl-1H-pyrazole and 3-Iodo-4-isopropyl-5-methyl-1H-pyrazole .
The position of this equilibrium is influenced by several factors, primarily the electronic and steric nature of the substituents at the C3 and C5 positions.
Electronic Effects: Electron-donating groups generally tend to favor the tautomer where they are at the C3 position. The methyl group is an electron-donating group.
Steric Effects: Bulky groups tend to favor the tautomer where they are at the C5 position to minimize steric interactions with the adjacent substituent at C4. In this molecule, the C4 position is occupied by a bulky isopropyl group.
For this compound, the methyl group is at C3 in one tautomer and C5 in the other. The iodine atom is correspondingly at C5 or C3. The electronic preference for the electron-donating methyl group to be at C3 would favor the 5-Iodo-4-isopropyl-3-methyl-1H-pyrazole tautomer. Conversely, steric repulsion between the methyl group and the adjacent bulky isopropyl group at C4 might favor the tautomer where the methyl group is at C5, which is the 3-Iodo-4-isopropyl-5-methyl-1H-pyrazole tautomer.
The relative stability of the two tautomers is a delicate balance of these opposing effects. Computational studies on similar systems have shown that both electronic and steric factors are significant, and the preferred tautomer can also be influenced by the solvent. nih.gov Without specific experimental or computational data for this exact molecule, it is difficult to definitively state which tautomer would be predominant. The tautomeric dynamics, or the rate of interconversion between the two forms, would also be influenced by these factors as well as the medium.
| Tautomer Name | Structure | Factors Favoring this Tautomer |
|---|---|---|
| 5-Iodo-4-isopropyl-3-methyl-1H-pyrazole | ![]() | Electronic: Electron-donating methyl group at C3. |
| 3-Iodo-4-isopropyl-5-methyl-1H-pyrazole | ![]() | Steric: Reduced steric strain between the methyl and isopropyl groups. |
Future Perspectives and Emerging Research Directions
Development of Novel and More Efficient Synthetic Routes with Enhanced Selectivity
The synthesis of 5-Iodo-4-isopropyl-3-methylpyrazole and its analogs is a critical first step for any subsequent application. While the direct synthesis of this specific molecule is not extensively documented, established methods for the synthesis and iodination of pyrazoles can be adapted and optimized. Future research will likely focus on developing synthetic routes that are not only efficient in terms of yield but also offer high regioselectivity.
One promising approach is the direct iodination of a 4-isopropyl-3-methylpyrazole precursor. The regioselectivity of iodination on the pyrazole (B372694) ring is highly dependent on the reaction conditions. For instance, treatment with n-butyllithium followed by the addition of iodine typically leads to the formation of 5-iodo derivatives. researchgate.netnih.gov In contrast, methods employing ceric ammonium (B1175870) nitrate (B79036) (CAN) with iodine tend to favor the formation of 4-iodopyrazoles. researchgate.netnih.gov The development of highly selective methods for the synthesis of the 5-iodo isomer will be crucial.
Electrochemical methods also present a viable and sustainable alternative for the synthesis of iodopyrazoles. consensus.appresearchgate.net These methods can often be performed under mild conditions and offer a high degree of control over the reaction.
Furthermore, multicomponent reactions, which allow for the construction of complex molecules in a single step, could be explored for the de novo synthesis of the this compound scaffold. nih.govmdpi.com This approach could provide a more atom-economical and environmentally friendly route to this class of compounds.
Table 1: Potential Synthetic Routes for this compound
| Method | Reagents | Potential Advantages | Key Research Focus |
| Direct Iodination | n-BuLi, I₂ | High regioselectivity for 5-iodo position | Optimization of reaction conditions for the specific substrate |
| Electrochemical Synthesis | KI, Pt-anode | Mild conditions, high efficiency | Investigating the influence of substituents on reaction outcome |
| Multicomponent Reaction | Alkynes, nitriles, titanium imido complexes | High efficiency, atom economy | Design of a suitable multicomponent strategy for the target molecule |
| Cycloaddition Reactions | Sydnones and alkynes | Excellent regiocontrol for 5-iodo pyrazoles | Application to the synthesis of the specific substituted pyrazole |
Exploration of New Reactivity Pathways and Site-Specific Functionalizations
The iodine atom at the 5-position of this compound is a key functional handle that allows for a wide range of subsequent chemical transformations. This opens up possibilities for creating a diverse library of new compounds with potentially interesting biological or material properties.
Cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.govresearchgate.net The application of these reactions to this compound would allow for the introduction of a variety of aryl, alkyl, and alkynyl groups at the 5-position. The steric hindrance from the adjacent isopropyl group at the 4-position may influence the reactivity and could be a subject of detailed mechanistic studies.
Furthermore, the pyrazole ring itself can undergo other functionalization reactions. The nitrogen atoms can be alkylated or arylated, and the methyl group could potentially be functionalized. The exploration of these reactivity pathways will be essential for unlocking the full potential of this molecule as a versatile building block in organic synthesis.
Advanced Computational Modeling for Predictive Chemistry and Material Design
Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work. In the context of this compound, density functional theory (DFT) and other computational methods can be employed to:
Predict Reactivity: Model the electronic structure of the molecule to predict the most likely sites for electrophilic and nucleophilic attack. This can help in designing selective functionalization strategies.
Elucidate Reaction Mechanisms: Investigate the transition states and intermediates of potential reactions, such as cross-coupling reactions, to understand the factors that control their efficiency and selectivity.
Design Novel Derivatives: Predict the properties of hypothetical derivatives of this compound with different functional groups. This can accelerate the discovery of new molecules with desired electronic, optical, or biological properties.
By combining computational modeling with experimental studies, a deeper understanding of the chemistry of this compound can be achieved, leading to more rational and efficient research and development.
Integration into Next-Generation Catalytic Systems for Sustainable Transformations
Pyrazole derivatives are known to act as ligands for a variety of metal catalysts. mdpi.com The nitrogen atoms of the pyrazole ring can coordinate to metal centers, and the substituents on the ring can be used to fine-tune the steric and electronic properties of the resulting metal complex.
This compound, and more likely its functionalized derivatives, could be explored as ligands in homogeneous and heterogeneous catalysis. For example, after replacing the iodine atom with a phosphine (B1218219) or another coordinating group, the resulting molecule could be used to prepare novel catalysts for a range of organic transformations. The bulky isopropyl group could play a crucial role in creating a specific chiral environment around the metal center, potentially leading to high enantioselectivity in asymmetric catalysis.
The development of catalysts based on this scaffold could contribute to the advancement of sustainable chemistry by enabling chemical reactions to proceed with higher efficiency, selectivity, and under milder conditions.
Design of Innovative Materials Incorporating this compound Moieties
The unique structural and electronic properties of pyrazoles make them attractive building blocks for the design of new functional materials. nih.gov The incorporation of the this compound moiety into larger molecular architectures could lead to materials with novel properties.
After functionalization of the iodo group, this pyrazole derivative could be incorporated into:
Polymers: As a monomer or a functional additive to create polymers with enhanced thermal stability, specific optical properties, or flame retardancy.
Metal-Organic Frameworks (MOFs): As a linker to construct porous materials with potential applications in gas storage, separation, and catalysis. mdpi.com
Liquid Crystals: The rigid pyrazole core, when appropriately functionalized with long alkyl chains, could lead to the formation of liquid crystalline phases.
Energetic Materials: The nitrogen-rich pyrazole ring is a common feature in energetic materials, and the introduction of specific functional groups could lead to new materials with tailored energetic properties. rsc.org
The ability to tune the properties of these materials by modifying the substituents on the pyrazole ring makes this a particularly exciting area for future research.
Q & A
Q. How can researchers optimize the synthesis yield of 5-Iodo-4-isopropyl-3-methylpyrazole, and what factors influence reaction efficiency?
- Methodological Answer : Synthesis optimization requires systematic evaluation of reaction parameters:
- Precursor Selection : Use halogenated pyrazole precursors (e.g., 4-isopropyl-3-methylpyrazole) with iodinating agents like N-iodosuccinimide (NIS) under controlled conditions .
- Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at 60–80°C enhance iodination efficiency. Monitor via TLC or HPLC for intermediate stability .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate regioselective iodination. Compare yields using factorial design (2³ matrix) to isolate critical variables .
Q. What characterization techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substitution patterns (e.g., iodination at C5, isopropyl/methyl groups at C4/C3). Compare shifts with DFT-calculated spectra .
- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry and steric effects of bulky substituents .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (±0.001 Da) and isotopic distribution for iodine .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer :
- Target Selection : Prioritize assays aligned with pyrazole derivatives’ known activities (e.g., kinase inhibition, antimicrobial targets) .
- In Vitro Assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria. Include cytotoxicity assays (e.g., MTT on HEK293 cells) to establish selectivity .
- Positive Controls : Compare with structurally similar agents (e.g., 5-fluoropyrazole derivatives) to benchmark potency .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for this compound across different assay systems?
- Methodological Answer :
- Mechanistic Profiling : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to validate target binding affinity discrepancies .
- Metabolic Stability Analysis : Conduct microsomal assays (e.g., human liver microsomes) to assess if differential metabolism explains variability in cell-based vs. in vivo results .
- Data Normalization : Apply multivariate analysis (e.g., PCA) to isolate assay-specific variables (pH, serum proteins) influencing outcomes .
Q. How can computational modeling predict the reactivity and regioselectivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Model transition states for Suzuki-Miyaura couplings using Gaussian09 at the B3LYP/6-31G* level. Focus on iodine’s steric and electronic effects on Pd-catalyzed pathways .
- Docking Studies : Simulate interactions with catalytic sites (e.g., Pd(PPh₃)₄) to predict coupling efficiency at C5 vs. other positions .
- Kinetic Simulations : Use MATLAB or Python to simulate reaction trajectories under varying temperatures and ligand ratios .
Q. What experimental approaches elucidate the role of the isopropyl group in modulating this compound’s physicochemical properties?
- Methodological Answer :
- Comparative SAR : Synthesize analogs (e.g., 4-ethyl or 4-cyclohexyl derivatives) and measure logP, solubility, and thermal stability (DSC/TGA) .
- Crystallographic Analysis : Compare packing motifs and intermolecular interactions (e.g., van der Waals) in derivatives to correlate substituent bulk with crystallinity .
- Dynamic Light Scattering (DLS) : Assess aggregation behavior in aqueous buffers to link hydrophobicity to bioavailability .
Q. How can researchers integrate this compound into a broader theoretical framework for heterocyclic drug discovery?
- Methodological Answer :
- Scaffold Hybridization : Combine with pharmacophores from isoxazole or thiazole systems (e.g., 5-(4-fluorophenyl)pyrazole hybrids) to enhance target engagement .
- Target Prediction Tools : Use SwissTargetPrediction or SEA (Similarity Ensemble Approach) to identify novel biological targets based on structural similarity .
- Theoretical Justification : Align findings with conceptual frameworks like "bioisosteric replacement" or "steric gatekeeper hypotheses" to rationalize design choices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


